molecular formula C21H19FN4O3S B2768283 N-(3-(1H-imidazol-1-yl)propyl)-2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-amine CAS No. 862797-92-0

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-amine

Cat. No. B2768283
CAS RN: 862797-92-0
M. Wt: 426.47
InChI Key: CJUGLGKKUNONOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-amine is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications

Nitrogen-rich Compounds for Energetic Applications

Compounds containing imidazole and related structures have been explored for their potential applications in nitrogen-rich gas generators due to their high energy content. These molecules show promise in energetic materials research, with properties such as high positive heats of formation and significant chemical energy, which are essential for detonation processes. The study by Srinivas, Ghule, and Muralidharan (2014) on the synthesis of nitrogen-rich compounds including imidazole and triazole derivatives highlights the relevance of such structures in designing materials with desirable explosive and propellant characteristics Srinivas, Ghule, & Muralidharan, 2014.

Serotonin Receptor Antagonists

Research into imidazole and oxazole derivatives for their interaction with serotonin receptors offers insights into their potential for treating neurological and psychiatric disorders. Deau et al. (2015) reported the synthesis and evaluation of various tertiary amine-bearing compounds, including imidazole derivatives, as potent dual 5-HT7/5-HT2A serotonin receptors ligands. These compounds demonstrate the potential for further exploration in the development of treatments for disorders related to serotonin dysregulation Deau et al., 2015.

Catalysis and Synthesis

Compounds featuring imidazole structures have been utilized as catalysts in chemical synthesis, highlighting their versatility in facilitating various chemical reactions. Zolfigol et al. (2013) described the use of an imidazole-based ionic liquid as a dual-catalyst in the one-pot multi-component synthesis of tetrasubstituted imidazoles, showcasing the role of such compounds in streamlining synthetic pathways for generating complex molecules Zolfigol et al., 2013.

Organic Light-Emitting Diodes (OLEDs)

The design and synthesis of materials for OLED applications have also benefited from the incorporation of imidazole and related structures. Liu et al. (2016) developed a novel bipolar fluorophore based on imidazole for use in high-efficiency OLEDs, demonstrating the potential of such compounds in improving device performance and efficiency Liu et al., 2016.

properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c22-18-10-5-4-9-17(18)19-25-21(30(27,28)16-7-2-1-3-8-16)20(29-19)24-11-6-13-26-14-12-23-15-26/h1-5,7-10,12,14-15,24H,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUGLGKKUNONOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-amine

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